3,3-Difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid
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Overview
Description
3,3-Difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid: is a fluorinated organic compound with the molecular formula C₈H₈F₅NO₃ and a molecular weight of 261.15 g/mol . This compound is characterized by the presence of both difluoro and trifluoro groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of piperidine derivatives with fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and catalysts to achieve high yields and purity. The process is optimized for efficiency and cost-effectiveness, ensuring the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3,3-Difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Its fluorinated groups can enhance binding affinity and selectivity in biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug development .
Industry: Industrially, the compound is used in the development of advanced materials and coatings. Its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability .
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, affecting their function. The compound may also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
- 3,3-Difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid
- This compound
- This compound
Uniqueness: The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,3-difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F5NO3/c9-7(10)2-1-3-14(4(7)5(15)16)6(17)8(11,12)13/h4H,1-3H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRJNVYYIWEUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(N(C1)C(=O)C(F)(F)F)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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